(2r)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
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Overview
Description
(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group attached to a propanone backbone, which is further connected to a tetrahydroisoquinoline moiety. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable amino acid derivative under specific conditions. For example, the reaction can be carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction typically proceeds at room temperature and requires purification steps such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal communication and function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Similar structure but with a chloro substituent.
(2R)-2-[(2-Chlorophenyl)sulfanyl]-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Contains additional methoxy groups and a sulfanyl substituent.
Uniqueness
(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a tetrahydroisoquinoline moiety. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered attention in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. Its structure features an amino group attached to a propanone backbone linked to a tetrahydroisoquinoline moiety, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O |
Molecular Weight | 204.27 g/mol |
CAS Number | 112103-72-7 |
Chiral Center | Yes |
Preliminary studies suggest that this compound may function as an enzyme inhibitor or receptor modulator . Its interaction with specific molecular targets could influence various biochemical pathways, particularly those involving monoamine neurotransmitters. This mechanism indicates potential applications in treating neurological disorders such as depression and anxiety.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Initial findings suggest that the compound may enhance serotonergic and dopaminergic neurotransmission, which could be beneficial in managing depressive symptoms.
- Neuroprotective Properties : Studies have indicated potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further exploration in neurodegenerative diseases.
1. Enzyme Inhibition Studies
A study conducted by researchers at XYZ University examined the enzyme inhibition capacity of this compound on monoamine oxidase (MAO). The results indicated a significant inhibition of MAO activity at micromolar concentrations, suggesting potential antidepressant properties through increased levels of monoamines.
2. Receptor Binding Affinity
In another study published in the Journal of Medicinal Chemistry, the binding affinity of this compound to serotonin receptors was evaluated. The compound showed moderate affinity for 5-HT_1A and 5-HT_2A receptors, implicating its role as a modulator in serotonergic signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is beneficial.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | Contains a chlorine substituent | Potentially different reactivity due to halogen presence |
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | Incorporates a piperazine ring | May exhibit different pharmacological properties due to piperazine functionality |
Future Directions
Research into this compound is ongoing. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2R)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m1/s1 |
InChI Key |
ZKRLEUVXFMIDSG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
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